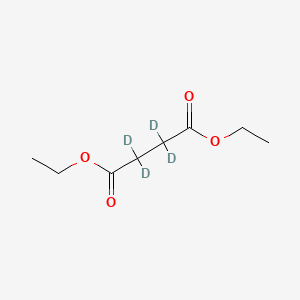

Diethyl succinate-d4

Description

The exact mass of the compound Diethyl succinate-2,2,3,3-d4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl succinate-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl succinate-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2,2,3,3-tetradeuteriobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMROQRQHGEIOW-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)OCC)C([2H])([2H])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482623 | |

| Record name | Diethyl succinate-2,2,3,3-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52089-62-0 | |

| Record name | Diethyl succinate-2,2,3,3-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52089-62-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl Succinate-2,2,3,3-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Diethyl succinate-2,2,3,3-d4, a deuterated isotopologue of diethyl succinate. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds. The guide covers key chemical data, potential synthetic routes, common applications, and safety information. All quantitative data are presented in a clear, tabular format for ease of reference. Furthermore, this guide includes detailed diagrams of experimental workflows generated using Graphviz (DOT language) to illustrate the synthesis and application of this compound.

Core Chemical and Physical Properties

Diethyl succinate-2,2,3,3-d4, also known as diethyl butanedioate-2,2,3,3-d4, is a colorless liquid.[1] It is the diethyl ester of succinic acid, isotopically labeled with deuterium at the 2 and 3 positions of the succinate backbone.[2] This labeling results in a mass shift of M+4 compared to its non-deuterated counterpart.[3] Its primary utility in a research setting is as a tracer or as an internal standard for quantitative analysis using techniques like NMR, GC-MS, or LC-MS.[4]

The core physicochemical properties of Diethyl succinate-2,2,3,3-d4 are summarized in the table below. It is important to note that many physical properties are reported from the non-deuterated form, Diethyl Succinate (CAS 123-25-1), as they are expected to be very similar.

| Property | Value |

| IUPAC Name | diethyl 2,2,3,3-tetradeuteriobutanedioate[5] |

| Synonyms | Diethyl butanedioate-2,2,3,3-d4[2] |

| CAS Number | 52089-62-0[3][5] |

| Molecular Formula | C₂H₅O₂CCD₂CD₂CO₂C₂H₅[3] |

| Molecular Weight | 178.22 g/mol [3][5] |

| Appearance | Colorless liquid[1][6] |

| Melting Point | -20 °C (lit.)[2][3] |

| Boiling Point | 218 °C (lit.)[2][3] |

| Density | 1.050 g/mL at 25 °C[2][3] |

| Refractive Index | n20/D 1.419 (lit.)[2][3] |

| Flash Point | 100 °C (212 °F) - closed cup[3] |

| Water Solubility | Slightly soluble[7][8][9] |

| Isotopic Purity | 98 atom % D[2][3] |

Synthesis and Experimental Protocols

Fischer Esterification of Succinic Acid-d4

A common method for preparing esters is the Fischer esterification. Diethyl succinate-2,2,3,3-d4 would be synthesized by reacting succinic acid-2,2,3,3-d4 with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid.[9]

General Experimental Protocol:

-

Succinic acid-2,2,3,3-d4 is dissolved in an excess of absolute ethanol.

-

A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.

-

The reaction mixture is refluxed for several hours to drive the equilibrium towards the ester product.

-

After cooling, the excess ethanol is removed by distillation.

-

The remaining mixture is neutralized, typically with a sodium bicarbonate solution.

-

The organic layer containing the diethyl succinate-2,2,3,3-d4 is separated.

-

The crude product is washed with water and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Final purification is achieved through fractional distillation under reduced pressure.[10]

Reduction of Diethyl Fumarate

Another established method is the reduction of diethyl fumarate.[10] To obtain the deuterated product, this would require a deuterated starting material or a reduction process that introduces deuterium.

Applications in Research and Drug Development

The primary application of Diethyl succinate-2,2,3,3-d4 stems from its nature as a stable isotope-labeled compound.

Internal Standard in Quantitative Analysis

In analytical chemistry, particularly in mass spectrometry (GC-MS, LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, deuterated compounds are invaluable as internal standards.[4] Because Diethyl succinate-2,2,3,3-d4 has nearly identical chemical and physical properties to its non-deuterated counterpart, it co-elutes in chromatography and has similar ionization efficiency. However, its higher mass allows it to be distinguished by a mass spectrometer.

Typical Experimental Workflow (LC-MS):

-

Sample Preparation: The biological or environmental sample matrix is prepared to extract the analyte of interest (diethyl succinate).

-

Spiking: A known quantity of Diethyl succinate-2,2,3,3-d4 (the internal standard) is added to the extracted sample.

-

LC-MS Analysis: The spiked sample is injected into the LC-MS system. The analyte and the internal standard are separated chromatographically and detected by the mass spectrometer.

-

Quantification: The ratio of the analyte's signal to the internal standard's signal is calculated. This ratio is then used to determine the precise concentration of the analyte in the original sample by comparing it to a calibration curve.

Metabolic Tracer

Diethyl succinate can cross biological membranes and is metabolized by the tricarboxylic acid (TCA) cycle.[4][11] As such, the deuterated form can be used as a metabolic tracer to study the flux through the TCA cycle and related metabolic pathways in cells or in vivo. Researchers can introduce Diethyl succinate-2,2,3,3-d4 to a biological system and then use mass spectrometry to track the incorporation of the deuterium label into downstream metabolites.

Spectroscopic Data

Spectroscopic data is critical for confirming the identity and purity of Diethyl succinate-2,2,3,3-d4.

-

Mass Spectrometry (MS): The electron ionization mass spectrum of the non-deuterated compound is well-documented.[1][12][13] For the deuterated version, a characteristic M+4 mass shift is expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In the proton NMR spectrum of the non-deuterated compound, characteristic signals for the ethyl groups and the succinate methylene protons are observed.[1][14] For the d4-labeled compound, the singlet corresponding to the methylene protons at approximately 2.56 ppm would be absent.

-

¹³C NMR: The carbon spectrum of diethyl succinate shows four distinct signals.[1][14] Deuterium labeling would cause the signal for the deuterated carbons to be split into a multiplet and significantly broadened, or potentially disappear from the proton-decoupled spectrum, depending on the experimental parameters.

-

Safety and Handling

Diethyl succinate-2,2,3,3-d4 is classified as a combustible liquid.[3] It may cause skin, eye, and respiratory irritation.[5][7]

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[15][16]

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)[15][16]

-

Storage: Store in a cool, dry place below +30°C in a tightly closed container.[15][17][18]

It is recommended to handle this chemical in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

- 1. Diethyl Succinate | C8H14O4 | CID 31249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl succinate-2,2,3,3-d4 98 atom % D | 52089-62-0 [sigmaaldrich.com]

- 3. Diethyl succinate-2,2,3,3-d4 98 atom % D | 52089-62-0 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Diethyl succinate-2,2,3,3-d4 | C8H14O4 | CID 12254590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Diethyl succinate(123-25-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. Diethyl succinate | 123-25-1 [chemicalbook.com]

- 9. Diethyl succinate - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Diethyl succinate(123-25-1) MS spectrum [chemicalbook.com]

- 13. Butanedioic acid, diethyl ester [webbook.nist.gov]

- 14. hnl19_sln.html [ursula.chem.yale.edu]

- 15. chembk.com [chembk.com]

- 16. Diethyl succinate | 123-25-1 [amp.chemicalbook.com]

- 17. Diethyl succinate CAS 123-25-1 | 800680 [merckmillipore.com]

- 18. Page loading... [guidechem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl Succinate-2,2,3,3-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Diethyl Succinate-2,2,3,3-d4, a deuterated isotopologue of diethyl succinate. This document details the synthetic methodology, purification, and in-depth analytical characterization required to ensure the identity, purity, and isotopic enrichment of the target compound.

Introduction

Diethyl succinate is a widely used chemical intermediate in the fragrance, flavor, and pharmaceutical industries. Its deuterated analogue, Diethyl Succinate-2,2,3,3-d4, serves as a valuable tool in various research applications, including metabolic studies, mechanistic investigations, and as an internal standard in mass spectrometry-based quantification. The incorporation of deuterium at the 2 and 3 positions of the succinate backbone provides a distinct mass shift, allowing for its differentiation from the endogenous, non-labeled compound. This guide outlines a robust procedure for the synthesis of Diethyl Succinate-2,2,3,3-d4 and the analytical techniques for its thorough characterization.

Synthesis of Diethyl Succinate-2,2,3,3-d4

The most common and efficient method for the preparation of Diethyl Succinate-2,2,3,3-d4 is the Fischer esterification of Succinic acid-2,2,3,3-d4 with ethanol in the presence of an acid catalyst. This reversible reaction is driven to completion by using an excess of ethanol, which also serves as the solvent.

Experimental Protocol: Fischer Esterification

Materials:

-

Succinic acid-2,2,3,3-d4

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine Succinic acid-2,2,3,3-d4 and a 10-fold molar excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the succinic acid-d4) to the stirred mixture.

-

Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Diethyl Succinate-2,2,3,3-d4.

-

Purify the crude product by vacuum distillation to yield the final product as a colorless liquid.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for Diethyl Succinate-2,2,3,3-d4.

Characterization

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Diethyl Succinate-2,2,3,3-d4. The following analytical techniques are employed.

Physical Properties

A summary of the key physical properties of Diethyl Succinate-2,2,3,3-d4 is presented in Table 1.

| Property | Value |

| CAS Number | 52089-62-0 |

| Molecular Formula | C₈H₁₀D₄O₄ |

| Molecular Weight | 178.22 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 218 °C (lit.) |

| Density | 1.050 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.419 (lit.) |

| Isotopic Purity | Typically ≥98 atom % D |

Table 1: Physical Properties of Diethyl Succinate-2,2,3,3-d4.[1]

Spectroscopic Analysis

Spectroscopic data for the non-deuterated Diethyl Succinate is provided for comparison.

| Spectroscopic Data | Diethyl Succinate (Non-deuterated) | Expected for Diethyl Succinate-2,2,3,3-d4 |

| ¹H NMR (CDCl₃, ppm) | δ 1.25 (t, 6H, J=7.1 Hz, 2 x -CH₃), δ 2.62 (s, 4H, -CH₂CH₂-), δ 4.12 (q, 4H, J=7.1 Hz, 2 x -OCH₂CH₃)[2][3] | δ 1.25 (t, 6H, J=7.1 Hz, 2 x -CH₃), δ 4.12 (q, 4H, J=7.1 Hz, 2 x -OCH₂CH₃). The singlet at δ 2.62 ppm will be absent. |

| ¹³C NMR (CDCl₃, ppm) | δ 14.1 (-CH₃), δ 29.1 (-CH₂CH₂-), δ 60.6 (-OCH₂CH₃), δ 172.2 (C=O)[2] | δ 14.1 (-CH₃), δ 60.6 (-OCH₂CH₃), δ 172.2 (C=O). The signal at δ 29.1 ppm will be a multiplet due to C-D coupling and significantly attenuated. |

| Mass Spectrometry (EI) | m/z (%): 174 (M+), 129, 101, 73, 45, 29[4] | Expected molecular ion (M+) at m/z 178. The fragmentation pattern will show a +4 Da shift for fragments containing the succinate backbone. |

| IR Spectroscopy (cm⁻¹) | ~2980 (C-H stretch), ~1735 (C=O stretch), ~1160 (C-O stretch)[5] | ~2200-2100 (C-D stretch), ~1735 (C=O stretch), ~1160 (C-O stretch). The C-H stretching vibrations around 2900 cm⁻¹ will be diminished. |

Table 2: Comparative Spectroscopic Data.

Diagram of the Characterization Workflow:

Caption: Analytical workflow for the characterization of Diethyl Succinate-d4.

Data Interpretation

-

¹H NMR Spectroscopy: The absence of the singlet at approximately 2.62 ppm is the most direct confirmation of successful deuteration at the 2 and 3 positions. The presence of the triplet and quartet for the ethyl groups confirms the ester structure.

-

¹³C NMR Spectroscopy: The signal corresponding to the deuterated carbons (-CD₂CD₂-) will be significantly less intense and will appear as a multiplet due to carbon-deuterium coupling. The chemical shifts of the other carbon atoms should remain largely unaffected.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak at m/z 178, which is 4 mass units higher than the non-deuterated compound, confirming the incorporation of four deuterium atoms. The fragmentation pattern can also be analyzed to confirm the location of the deuterium atoms.

-

Infrared Spectroscopy: The appearance of a C-D stretching band around 2100-2200 cm⁻¹ and the diminished intensity of the C-H stretching bands around 2900-3000 cm⁻¹ provide further evidence of deuteration.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of Diethyl Succinate-2,2,3,3-d4 via Fischer esterification of its deuterated precursor. The comprehensive characterization workflow, including NMR, MS, and IR spectroscopy, ensures the unequivocal identification, high purity, and desired isotopic enrichment of the final product. This deuterated standard is a critical tool for researchers in drug development and various scientific fields, enabling more accurate and reliable experimental outcomes.

References

Technical Guide: Physical Properties and Analytical Applications of Diethyl Succinate-2,2,3,3-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of Diethyl succinate-2,2,3,3-d4 (D4-DES), a deuterated isotopologue of diethyl succinate. This document is intended for researchers, scientists, and drug development professionals who utilize deuterated compounds in their analytical workflows. The guide details the key physical characteristics of D4-DES, presents standardized experimental protocols for their determination, and outlines its primary application as an internal standard in quantitative analysis.

Introduction

Diethyl succinate-2,2,3,3-d4 is a stable, isotopically labeled form of diethyl succinate where the four hydrogen atoms on the succinate backbone have been replaced with deuterium. This isotopic substitution results in a mass shift of +4 atomic mass units compared to the unlabeled compound, making it an ideal internal standard for quantitative analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its chemical behavior is nearly identical to its non-deuterated counterpart, allowing it to effectively mimic the analyte during sample preparation and analysis, thereby correcting for variations in extraction efficiency, injection volume, and ionization.

Physical Properties

The physical properties of Diethyl succinate-2,2,3,3-d4 are crucial for its proper handling, storage, and application in experimental settings. The following tables summarize the key quantitative data for both the deuterated and non-deuterated forms of diethyl succinate.

Table 1: Physical and Chemical Properties of Diethyl succinate-2,2,3,3-d4

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀D₄O₄ | |

| Molecular Weight | 178.22 g/mol | [1] |

| Boiling Point | 218 °C (lit.) | |

| Melting Point | -20 °C (lit.) | |

| Density | 1.050 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.419 (lit.) | |

| Isotopic Purity | 98 atom % D | |

| CAS Number | 52089-62-0 | [1] |

Table 2: Physical Properties of Diethyl Succinate (for comparison)

| Property | Value |

| Molecular Formula | C₈H₁₄O₄ |

| Molecular Weight | 174.19 g/mol |

| Boiling Point | 217-218 °C |

| Melting Point | -21 °C |

| Density | 1.047 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.420 |

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physical properties of Diethyl succinate-2,2,3,3-d4. These are standardized protocols applicable to liquid organic compounds.

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating mantle or Bunsen burner

-

Liquid paraffin or silicone oil

Procedure:

-

Fill the Thiele tube with liquid paraffin or silicone oil to a level just above the side arm.

-

Place a small amount (approximately 0.5-1 mL) of Diethyl succinate-2,2,3,3-d4 into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in the Thiele tube, making sure the heat-transfer liquid surrounds the sample.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point

For substances that are liquid at room temperature, the melting point is determined by first freezing the sample.

Apparatus:

-

Melting point apparatus or Thiele tube setup

-

Capillary tube (sealed at one end)

-

Cooling bath (e.g., ice-salt mixture or dry ice-acetone)

-

Thermometer (calibrated)

Procedure:

-

Dip the open end of a capillary tube into the liquid Diethyl succinate-2,2,3,3-d4.

-

Cool the capillary tube in a cooling bath until the sample solidifies.

-

Place the capillary tube into the heating block of a melting point apparatus or attach it to a thermometer for use in a Thiele tube.

-

Heat the sample slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal of the solid melts (the end of the melting range).

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

-

Fill the pycnometer with Diethyl succinate-2,2,3,3-d4, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature water bath set to 25 °C and allow it to equilibrate.

-

Once equilibrated, carefully dry the outside of the pycnometer and weigh it (m₂).

-

The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Ethanol and distilled water for cleaning

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean and dry.

-

Using a dropper, place a few drops of Diethyl succinate-2,2,3,3-d4 onto the lower prism.

-

Close the prisms and allow the sample to spread evenly.

-

Circulate water from the constant temperature bath at 20 °C through the refractometer.

-

Adjust the light source and the eyepiece until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index from the scale.

Applications in Research and Drug Development

The primary application of Diethyl succinate-2,2,3,3-d4 is as an internal standard for quantitative analysis. Its use significantly improves the accuracy and precision of measurements by compensating for variations during the analytical process.

Use as an Internal Standard in Quantitative Analysis

Logical Workflow for Using Diethyl succinate-2,2,3,3-d4 as an Internal Standard:

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Workflow Description:

-

Sample Spiking: A precise and known amount of Diethyl succinate-2,2,3,3-d4 is added to the unknown sample containing the non-deuterated analyte at the beginning of the sample preparation process.

-

Sample Preparation: The sample is then subjected to extraction and purification procedures (e.g., liquid-liquid extraction, solid-phase extraction). Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.

-

Analysis: The extracted sample is analyzed using a chromatographic technique coupled with a mass spectrometer (LC-MS or GC-MS). The analyte and the internal standard will have very similar retention times but will be distinguished by their different mass-to-charge ratios.

-

Quantification: The peak areas of both the analyte and the internal standard are measured. A response factor is determined from a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. The concentration of the analyte in the original sample is then calculated based on the peak area ratio of the analyte to the internal standard.

Conclusion

Diethyl succinate-2,2,3,3-d4 is a valuable tool for researchers in various scientific fields, particularly in drug development and metabolism studies. Its well-defined physical properties and its efficacy as an internal standard enable highly accurate and precise quantification of its non-deuterated analogue. The experimental protocols and workflows detailed in this guide provide a solid foundation for the effective utilization of this compound in a laboratory setting.

References

An In-Depth Technical Guide to Diethyl succinate-2,2,3,3-d4 (CAS: 52089-62-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl succinate-2,2,3,3-d4, a deuterated isotopologue of diethyl succinate. This document covers its chemical and physical properties, synthesis, and key applications, with a focus on its use as an internal standard in mass spectrometry and as a probe in metabolic research. Detailed experimental protocols and visual representations of relevant biological pathways and experimental workflows are included to support its practical application in a research and development setting.

Chemical and Physical Properties

Diethyl succinate-2,2,3,3-d4 is a stable, non-radioactive, isotopically labeled compound that is chemically identical to diethyl succinate, with the exception of four hydrogen atoms on the succinate backbone being replaced by deuterium. This isotopic substitution results in a higher molecular weight, which allows it to be distinguished from its unlabeled counterpart in mass spectrometry-based analyses.

| Property | Value | Reference |

| CAS Number | 52089-62-0 | [1] |

| Molecular Formula | C₈H₁₀D₄O₄ | [2] |

| Molecular Weight | 178.22 g/mol | [1] |

| Appearance | Colorless liquid | |

| Density | 1.050 g/mL at 25 °C | [1] |

| Boiling Point | 218 °C (lit.) | [1] |

| Melting Point | -20 °C (lit.) | [1] |

| Refractive Index | n20/D 1.419 (lit.) | [1] |

| Isotopic Purity | 98 atom % D | [1] |

Synthesis of Diethyl succinate-2,2,3,3-d4

The most common method for the synthesis of Diethyl succinate-2,2,3,3-d4 is through the Fischer esterification of succinic acid-2,2,3,3-d4 with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

Succinic acid-2,2,3,3-d4

-

Anhydrous ethanol (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve succinic acid-2,2,3,3-d4 in a large excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 4-6 hours to ensure complete esterification. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until no more gas evolves.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude Diethyl succinate-2,2,3,3-d4.

-

The crude product can be further purified by vacuum distillation.

Applications in Research and Development

Internal Standard for Mass Spectrometry

Due to its chemical similarity and mass difference from the endogenous analyte, Diethyl succinate-2,2,3,3-d4 is an ideal internal standard for the accurate quantification of diethyl succinate and its metabolic precursor, succinate, in biological samples by isotope dilution mass spectrometry.

Materials:

-

Plasma samples

-

Diethyl succinate-2,2,3,3-d4 (internal standard) stock solution

-

Acetonitrile (for protein precipitation)

-

Formic acid

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma sample, add 10 µL of a known concentration of Diethyl succinate-2,2,3,3-d4 stock solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a C18 column.

-

Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Set the mass spectrometer to monitor the specific mass transitions for both succinate and Diethyl succinate-2,2,3,3-d4 (after in-source conversion to succinate-d4).

-

-

Quantification:

-

Create a calibration curve by analyzing a series of standards with known concentrations of unlabeled succinate and a fixed concentration of the internal standard.

-

Calculate the concentration of succinate in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

LC-MS/MS workflow for succinate quantification.

Metabolic Research and Imaging

Diethyl succinate is a cell-permeable precursor of succinate, a key intermediate in the Krebs (TCA) cycle.[3] Diethyl succinate-2,2,3,3-d4 can be used to trace the metabolic fate of succinate in cells and in vivo. A particularly advanced application is the use of hyperpolarized ¹³C-labeled Diethyl succinate-d₂ for real-time metabolic imaging.[4]

Once inside the cell and mitochondria, diethyl succinate is hydrolyzed by esterases to succinate, which then enters the Krebs cycle. The deuterated labels on the succinate can be tracked as it is metabolized through the cycle.

Entry of Diethyl succinate-d4 into the Krebs Cycle.

Extracellular succinate can act as a signaling molecule by activating the G-protein coupled receptor SUCNR1 (also known as GPR91). This signaling pathway is implicated in various physiological and pathological processes, including inflammation and metabolic regulation.

Succinate signaling through the SUCNR1 receptor.

Conclusion

Diethyl succinate-2,2,3,3-d4 is a valuable tool for researchers in the fields of analytical chemistry, metabolomics, and drug development. Its properties as a stable isotope-labeled internal standard enable precise and accurate quantification of succinate in complex biological matrices. Furthermore, its role as a cell-permeable precursor to a central metabolite of the Krebs cycle makes it an important probe for studying cellular metabolism and related signaling pathways. The experimental protocols and diagrams provided in this guide are intended to facilitate the effective application of this compound in various research settings.

References

Molecular weight of Diethyl succinate-2,2,3,3-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diethyl succinate-2,2,3,3-d4, a deuterated isotopologue of diethyl succinate. This document covers its fundamental physicochemical properties, a detailed experimental protocol for its synthesis, and its application in metabolic research, particularly in the context of in vivo metabolic imaging.

Core Physicochemical Data

The incorporation of deuterium in place of hydrogen at the 2 and 3 positions of the succinate backbone results in a predictable increase in molecular weight. This isotopic labeling is critical for distinguishing the molecule from its endogenous, non-deuterated counterpart in mass spectrometry-based analyses and for certain nuclear magnetic resonance (NMR) studies.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Physical Properties |

| Diethyl succinate-2,2,3,3-d4 | C8H10D4O4 | 178.22[1] | Boiling Point: 218 °CMelting Point: -20 °CDensity: 1.050 g/mL at 25 °C |

| Diethyl succinate | C8H14O4 | 174.19[2][3][4][5] | Boiling Point: 216-218 °CMelting Point: -21 °CDensity: 1.04 g/cm³ |

Synthesis of Diethyl Succinate-2,2,3,3-d4: An Experimental Protocol

The synthesis of Diethyl succinate-2,2,3,3-d4 is typically achieved through a Fischer esterification of its corresponding deuterated carboxylic acid, succinic acid-2,2,3,3-d4, with ethanol. The following protocol outlines a standard laboratory procedure for this synthesis.

Materials:

-

Succinic acid-2,2,3,3-d4

-

Anhydrous ethanol

-

Concentrated sulfuric acid (as catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine succinic acid-2,2,3,3-d4 and a 10-fold molar excess of anhydrous ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the succinic acid) to the stirred solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product. Purify the crude Diethyl succinate-2,2,3,3-d4 by vacuum distillation.

Application in Metabolic Research

Deuterated diethyl succinate serves as a valuable tracer in metabolic studies. Its ester groups enhance its cell permeability, allowing it to be readily taken up by cells. Once inside, endogenous esterases hydrolyze it to succinate-d4, which can then enter the Krebs (TCA) cycle. The deuterium labels enable researchers to track the metabolic fate of the succinate molecule through various downstream pathways.

A significant application of isotopically labeled diethyl succinate is in hyperpolarized 13C magnetic resonance spectroscopy (MRS) for in vivo metabolic imaging. In this technique, a 13C-labeled and deuterated version of diethyl succinate is hyperpolarized and then administered. The enhanced signal allows for real-time monitoring of its conversion to other key metabolites in the TCA cycle, providing a snapshot of cellular metabolism in living organisms.

Visualizing Experimental and Logical Workflows

To further elucidate the synthesis and application of Diethyl succinate-2,2,3,3-d4, the following diagrams, generated using Graphviz (DOT language), illustrate the key processes.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. DIETHYL SUCCINATE - Ataman Kimya [atamanchemicals.com]

- 3. Manufacturing method and process flow of diethyl succinate-Chemwin [en.888chem.com]

- 4. researchgate.net [researchgate.net]

- 5. Diethyl Succinate Production | Thermodynamic Properties Facility [egr.msu.edu]

Technical Guide: Isotopic Purity of Diethyl Succinate-2,2,3,3-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl succinate-2,2,3,3-d4 is a deuterated form of diethyl succinate, a valuable tool in various scientific fields, including metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantification. The strategic replacement of four hydrogen atoms with deuterium at the 2 and 3 positions of the succinate backbone provides a distinct mass shift, enabling its differentiation from the endogenous, non-labeled counterpart. The utility and reliability of this isotopically labeled compound are fundamentally dependent on its isotopic purity. This technical guide provides an in-depth overview of the isotopic purity of Diethyl succinate-2,2,3,3-d4, methods for its determination, and a proposed synthetic pathway.

Data Presentation: Isotopic and Chemical Purity

The isotopic purity of a deuterated compound is a critical parameter, indicating the percentage of molecules that contain the desired number of deuterium atoms. Commercially available Diethyl succinate-2,2,3,3-d4 typically exhibits high isotopic enrichment.

| Parameter | Value | Source |

| Isotopic Purity | 98 atom % D | |

| Chemical Purity | ≥99% | |

| Molecular Formula | C₈H₁₀D₄O₄ | |

| Molecular Weight | 178.22 g/mol | [1] |

| CAS Number | 52089-62-0 | [1] |

Note: "Atom % D" refers to the percentage of deuterium at the labeled positions.

Proposed Synthesis Pathway

The synthesis of Diethyl succinate-2,2,3,3-d4 typically starts from a deuterated precursor, such as Succinic acid-2,2,3,3-d4. This is followed by a standard esterification reaction.

References

A Comprehensive Technical Guide to the Safety and Handling of Diethyl Succinate-2,2,3,3-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for Diethyl succinate-2,2,3,3-d4. The information is compiled from various safety data sheets (SDS) and chemical suppliers to ensure a comprehensive understanding for laboratory and research professionals.

Chemical Identification and Physical Properties

Diethyl succinate-2,2,3,3-d4 is a deuterated form of diethyl succinate. While specific data for the deuterated compound is limited, the safety profile is largely extrapolated from the non-deuterated form.

| Property | Value | Source |

| Chemical Name | Diethyl 2,2,3,3-tetradeuteriobutanedioate | [1] |

| CAS Number | 52089-62-0 | [1] |

| Molecular Formula | C₈H₁₀D₄O₄ | [1] |

| Molecular Weight | 178.22 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2][3][4][5] |

| Odor | Faint, pleasant, fruity | [4][5] |

| Melting Point | -20 °C (lit.) | [3] |

| Boiling Point | 218 °C (lit.) | [2][3] |

| Flash Point | 90 °C (194 °F) - closed cup | [6][7] |

| Density | 1.050 g/mL at 25 °C | |

| Refractive Index | n20/D 1.419 (lit.) | |

| Solubility | Slightly soluble in water. Soluble in alcohol and fixed oils. | [3][4] |

Hazard Identification and Classification

Diethyl succinate-2,2,3,3-d4 is generally considered a combustible liquid with low acute toxicity. However, it can cause irritation upon contact.

| Hazard Classification | Statement | Pictogram | Signal Word |

| GHS Classification | H227: Combustible liquid | None | Warning |

| H315: Causes skin irritation | Warning | ||

| H319: Causes serious eye irritation | Warning | ||

| H335: May cause respiratory irritation | Warning |

NFPA 704 Diamond:

| Category | Rating | Description |

| Health (Blue) | 0 | Materials that, under emergency conditions, would offer no hazard beyond that of ordinary combustible materials. |

| Flammability (Red) | 2 | Materials that must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur. |

| Instability (Yellow) | 0 | Material that in themselves are normally stable, even under fire conditions. |

| Special (White) |

Source:

Toxicological Data

Toxicological information is primarily available for the non-deuterated Diethyl Succinate. It is considered to have low acute toxicity.

| Route of Exposure | Species | Value |

| Oral (LD50) | Rat | 8350 mg/kg |

Source:[8]

Health Effects:

-

Inhalation: May cause respiratory irritation.[1]

-

Skin Contact: May cause skin irritation.[1]

-

Ingestion: No specific data available, but expected to have low toxicity.

Experimental Protocols

While detailed experimental protocols for the toxicological data are not publicly available in the referenced safety data sheets, the LD50 value is a standardized measure of acute toxicity. The general procedure for an oral LD50 test in rats, as per OECD Guideline 423, is as follows:

-

Animal Selection: A small number of female rats are used for each step.

-

Dose Administration: The substance is administered in a single dose by gavage.

-

Observation: Animals are observed for signs of toxicity and mortality over a 14-day period.

-

Dose Adjustment: The dose for the next animal(s) is adjusted up or down depending on the outcome for the previously dosed animal.

-

LD50 Estimation: The LD50 is estimated from the results based on the mortality pattern.

Safe Handling and Storage

Proper handling and storage are crucial to ensure safety in a laboratory setting.

Personal Protective Equipment (PPE):

| Protection Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles.[2][7][9][10] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and impervious clothing to prevent skin exposure.[2][6][7][9] |

| Respiratory Protection | Use in a well-ventilated area. A respirator with an organic vapor cartridge may be necessary if ventilation is inadequate.[2][7] |

Handling Procedures:

-

Handle in a well-ventilated place.[2]

-

Keep away from open flames, hot surfaces, and sources of ignition.[2][6]

-

Use non-sparking tools.[2]

-

Wash hands thoroughly after handling.[9]

Storage Conditions:

-

Store in a cool, dry, and well-ventilated place.[2]

-

Keep the container tightly closed.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[6]

-

Storage class code: 10 - Combustible liquids.

Emergency Procedures

First-Aid Measures:

| Exposure | Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][6]

-

Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides.[6]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[6]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.[6][11]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6][11]

-

Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and dispose of as hazardous waste.[2]

Visualized Workflows

The following diagrams illustrate standard laboratory workflows for handling chemicals like Diethyl succinate-2,2,3,3-d4.

Caption: General laboratory workflow for handling chemicals.

Caption: Decision-making flowchart for chemical spill response.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[2] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]

Transportation Information

Diethyl succinate is not regulated as a dangerous good for transportation by ADR/RID, IMDG, or IATA.[2]

This document is intended to provide guidance and should not be used as a substitute for a comprehensive risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) for Diethyl succinate-2,2,3,3-d4 before use.

References

- 1. Diethyl succinate-2,2,3,3-d4 | C8H14O4 | CID 12254590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. DIETHYL SUCCINATE FOR SYNTHESIS [chembk.com]

- 4. DIETHYL SUCCINATE - Ataman Kimya [atamanchemicals.com]

- 5. Diethyl Succinate | C8H14O4 | CID 31249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. ICSC 1079 - DIETHYL SUCCINATE [inchem.org]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

Spectroscopic Analysis of Diethyl Succinate-2,2,3,3-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Diethyl succinate-2,2,3,3-d4. Due to the limited availability of published spectra for this specific deuterated compound, this guide presents predicted data based on the known spectroscopic characteristics of its non-deuterated analog, Diethyl succinate, and the established principles of isotopic labeling in spectroscopy. This document is intended to serve as a valuable resource for the identification and characterization of Diethyl succinate-2,2,3,3-d4 in various research and development applications.

Predicted Spectroscopic Data

The introduction of deuterium at the 2 and 3 positions of the succinate backbone significantly alters the spectroscopic signature of the molecule, particularly in ¹H NMR and IR spectroscopy. The following tables summarize the predicted and known spectroscopic data for Diethyl succinate-2,2,3,3-d4 and its non-deuterated counterpart for comparative analysis.

Table 1: Predicted ¹H NMR Data

The most notable feature in the ¹H NMR spectrum of Diethyl succinate-2,2,3,3-d4 is the absence of the signal corresponding to the succinyl protons.

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Diethyl succinate-2,2,3,3-d4 | ~1.21 | Triplet | 6H | -O-CH₂-CH ₃ |

| ~4.10 | Quartet | 4H | -O-CH ₂-CH₃ | |

| Diethyl succinate[1][2] | 1.21 | Triplet | 6H | -O-CH₂-CH ₃ |

| 2.56 | Singlet | 4H | -CO-CH ₂-CH ₂-CO- | |

| 4.10 | Quartet | 4H | -O-CH ₂-CH₃ |

Table 2: Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to show minimal changes in chemical shifts. The signals for the deuterated carbons may exhibit broadening or splitting due to carbon-deuterium coupling and a decrease in intensity.

| Compound | Chemical Shift (δ) ppm | Assignment |

| Diethyl succinate-2,2,3,3-d4 | ~14.0 | -O-CH₂-C H₃ |

| ~29.0 | -CO-C D₂-C D₂-CO- | |

| ~60.3 | -O-C H₂-CH₃ | |

| ~172.2 | -C =O | |

| Diethyl succinate[1][3] | 14.0 | -O-CH₂-C H₃ |

| 29.0 | -CO-C H₂-C H₂-CO- | |

| 60.3 | -O-C H₂-CH₃ | |

| 172.2 | -C =O |

Table 3: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by the appearance of C-D stretching bands at lower wavenumbers compared to C-H stretching bands.

| Compound | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Diethyl succinate-2,2,3,3-d4 | C-H stretch (sp³) | 2850-3000 |

| C-D stretch | ~2100-2200 | |

| C=O stretch | ~1735 | |

| C-O stretch | 1000-1300 | |

| Diethyl succinate | C-H stretch (sp³) | 2850-3000 |

| C=O stretch | ~1735 | |

| C-O stretch | 1000-1300 |

Table 4: Predicted Mass Spectrometry Data

The mass spectrum will show a molecular ion peak shifted by +4 m/z units. The fragmentation pattern will also be altered, with fragments containing the deuterated core showing corresponding mass shifts.

| Compound | Ion | Predicted m/z | Notes |

| Diethyl succinate-2,2,3,3-d4 | [M]⁺ | 178 | Molecular Ion |

| [M - OCH₂CH₃]⁺ | 133 | Loss of ethoxy group | |

| [M - COOCH₂CH₃]⁺ | 105 | Loss of carbethoxy group | |

| Diethyl succinate[4] | [M]⁺ | 174 | Molecular Ion |

| [M - OCH₂CH₃]⁺ | 129 | Loss of ethoxy group | |

| [M - COOCH₂CH₃]⁺ | 101 | Loss of carbethoxy group |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for liquid samples like Diethyl succinate-2,2,3,3-d4.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Diethyl succinate-2,2,3,3-d4 into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

-

Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Data Acquisition:

-

Place the salt plates in the sample holder of the IR spectrometer.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

A background spectrum of the clean, empty salt plates should be taken and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile liquid like Diethyl succinate-2,2,3,3-d4, direct infusion via a syringe pump or introduction through a gas chromatograph (GC-MS) are suitable methods.

-

For GC-MS, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

-

Ionization:

-

Electron Ionization (EI) is a common method for small, relatively non-polar molecules and will provide characteristic fragmentation patterns.

-

-

Data Acquisition:

-

The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over a suitable m/z range to detect the molecular ion and fragment ions.

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like Diethyl succinate-2,2,3,3-d4.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. hnl19_sln.html [ursula.chem.yale.edu]

- 2. Diethyl succinate(123-25-1) 1H NMR [m.chemicalbook.com]

- 3. Diethyl succinate(123-25-1) 13C NMR spectrum [chemicalbook.com]

- 4. Diethyl succinate(123-25-1) MS [m.chemicalbook.com]

- 5. 2D IR spectroscopy of the C-D stretching vibration of the deuterated formic acid dimer. | Semantic Scholar [semanticscholar.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for the Use of Diethyl Succinate-2,2,3,3-d4 as an Internal Standard

Authored for Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the use of Diethyl succinate-2,2,3,3-d4 as a robust internal standard for the precise quantification of its non-deuterated analogue, diethyl succinate, in various matrices. The protocols provided are particularly relevant for applications in flavor and fragrance analysis, food and beverage quality control, and metabolic research.

Introduction

Diethyl succinate is a significant contributor to the sensory profile of numerous food and beverage products and serves as a valuable intermediate in chemical synthesis.[1] Accurate quantification of this compound is crucial for quality assessment and for understanding its role in various biological and chemical processes. The use of a stable isotope-labeled internal standard, such as Diethyl succinate-2,2,3,3-d4, is the gold standard for quantitative analysis by mass spectrometry. This is because it co-elutes with the analyte of interest and exhibits nearly identical chemical and physical properties, thus compensating for variations in sample preparation, injection volume, and matrix effects.[2][3]

Physicochemical Properties of Diethyl succinate-2,2,3,3-d4:

| Property | Value |

| Synonyms | Diethyl butanedioate-2,2,3,3-d4 |

| Molecular Formula | C₈H₁₀D₄O₄ |

| Molecular Weight | 178.22 g/mol |

| Isotopic Purity | ≥98 atom % D |

| Mass Shift | M+4 |

| Boiling Point | 218 °C (lit.) |

| Melting Point | -20 °C (lit.) |

| Density | 1.050 g/mL at 25 °C |

Applications

Diethyl succinate-2,2,3,3-d4 is an ideal internal standard for the quantification of diethyl succinate in a variety of applications, including:

-

Food and Beverage Analysis: Determination of diethyl succinate concentrations in wine, beer, fruit juices, and other fermented products to monitor quality and flavor profiles.[4][5][6]

-

Flavor and Fragrance Industry: Quality control of essential oils and fragrance formulations.

-

Metabolomics Research: In vitro studies investigating the metabolic fate of diethyl succinate. While diethyl succinate can be metabolized to succinate, which enters the Tricarboxylic Acid (TCA) cycle, studies have shown that diethyl succinate itself is not directly metabolized within the TCA cycle but is first hydrolyzed by esterases.[7][8]

Experimental Protocols

The following protocols provide detailed methodologies for the quantification of diethyl succinate using Diethyl succinate-2,2,3,3-d4 as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of Diethyl Succinate in Wine by GC-MS

This protocol outlines the analysis of diethyl succinate in wine samples, a key ester contributing to the sensory characteristics of the beverage.

3.1.1. Materials and Reagents

-

Diethyl succinate (analytical standard)

-

Diethyl succinate-2,2,3,3-d4 (internal standard)

-

Dichloromethane (DCM), HPLC grade

-

Sodium chloride (NaCl), analytical grade

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Wine samples

3.1.2. Sample Preparation: Liquid-Liquid Microextraction (LLME)

-

Sample Spiking: To 5 mL of wine sample in a 15 mL screw-cap tube, add 50 µL of a 10 µg/mL solution of Diethyl succinate-2,2,3,3-d4 in ethanol.

-

Salting Out: Add 1 g of NaCl to the sample to increase the ionic strength and enhance the extraction of diethyl succinate into the organic solvent.

-

Extraction: Add 1 mL of dichloromethane (DCM) to the tube.

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Collection of Organic Layer: Carefully collect the lower organic layer (DCM) using a Pasteur pipette and transfer it to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Concentration: Gently evaporate the solvent under a stream of nitrogen to a final volume of approximately 100 µL.

-

Analysis: Transfer the concentrated extract to a GC vial for analysis.

3.1.3. GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Program | Start at 60 °C (hold for 2 min), ramp to 230 °C at 5 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

3.1.4. Selected Ion Monitoring (SIM) Parameters

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Diethyl succinate | 129 | 101, 73 |

| Diethyl succinate-2,2,3,3-d4 | 133 | 105, 75 |

3.1.5. Data Analysis and Quantification

A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of diethyl succinate and a constant concentration of the internal standard. The ratio of the peak area of the diethyl succinate quantifier ion to the peak area of the Diethyl succinate-2,2,3,3-d4 quantifier ion is plotted against the concentration of diethyl succinate. The concentration of diethyl succinate in the wine samples is then determined from this calibration curve.

3.1.6. Method Validation Data (Illustrative)

The following table summarizes typical validation parameters for the described method.

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 µg/L |

| Limit of Quantification (LOQ) | 1.5 µg/L |

| Accuracy (Recovery) | 95 - 105% |

| Precision (RSD) | < 10% |

Visualization of Workflows and Pathways

Experimental Workflow for Wine Analysis

The following diagram illustrates the key steps in the quantification of diethyl succinate in wine samples.

Caption: GC-MS analysis workflow for diethyl succinate.

Simplified Metabolic Context of Diethyl Succinate

This diagram shows the relationship between diethyl succinate and the central metabolic pathway, the Tricarboxylic Acid (TCA) Cycle.

Caption: Metabolic fate of diethyl succinate.

Conclusion

Diethyl succinate-2,2,3,3-d4 serves as an excellent internal standard for the accurate and precise quantification of diethyl succinate in various matrices. The provided GC-MS protocol, utilizing a simple liquid-liquid microextraction for sample preparation, offers a reliable and robust method for the analysis of this important flavor compound in wine. The principles of this method can be adapted for other sample types and analytical platforms, such as LC-MS/MS, with appropriate validation. The use of a stable isotope-labeled internal standard is highly recommended to ensure the quality and reliability of quantitative data in research, quality control, and regulatory settings.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Sample preparation GC-MS [scioninstruments.com]

- 4. Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Hyperpolarized [1,4-13C]-Diethylsuccinate: A Potential DNP Substrate for In Vivo Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diethyl Succinate Modulates Microglial Polarization and Activation by Reducing Mitochondrial Fission and Cellular ROS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Succinic Acid in Human Plasma by GC-MS Using Diethyl succinate-2,2,3,3-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Succinic acid is a key intermediate in the citric acid cycle (TCA cycle) and plays a vital role in cellular metabolism. Aberrant levels of succinic acid have been implicated in various pathological conditions, including metabolic disorders and certain types of cancer, making it a critical biomarker in clinical and preclinical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantification of small metabolites like succinic acid. However, the analysis is challenged by the low volatility of the analyte and potential ion suppression from complex biological matrices such as plasma.

To overcome these challenges, a robust method involving chemical derivatization coupled with stable isotope dilution mass spectrometry is employed. In this protocol, succinic acid is derivatized to its more volatile form, diethyl succinate, via ethylation. Diethyl succinate-2,2,3,3-d4, a stable isotope-labeled analog, is used as an internal standard (IS) to ensure high accuracy and precision. The IS corrects for variations during sample preparation (extraction and derivatization) and potential matrix effects during GC-MS analysis, a fundamental requirement for reliable bioanalytical method validation.[1]

Experimental Workflow

The overall workflow for the quantification of succinic acid involves sample preparation, derivatization, and subsequent analysis by GC-MS. The key steps include protein precipitation, liquid-liquid extraction, ethylation to form diethyl succinate, and analysis using Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.

Experimental Protocols

Reagents and Materials

-

Succinic Acid (≥99.5%)

-

Diethyl succinate-2,2,3,3-d4 (98 atom % D)

-

Human Plasma (K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Ethanol (Anhydrous, ≥99.5%)

-

Sulfuric Acid (98%)

-

Sodium Bicarbonate solution (5% w/v)

-

Sodium Sulfate (Anhydrous)

-

Deionized Water

Preparation of Standard Solutions

-

Succinic Acid Stock (1 mg/mL): Accurately weigh 10 mg of succinic acid and dissolve in 10 mL of deionized water.

-

Working Calibration Standards: Serially dilute the stock solution with deionized water to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL. These standards will be treated identically to the plasma samples.

-

Internal Standard Stock (100 µg/mL): Prepare a stock solution of Diethyl succinate-2,2,3,3-d4 in ethanol.

Sample Preparation and Derivatization

-

Pipette 100 µL of plasma sample, calibration standard, or blank (water) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 µg/mL Internal Standard solution to all tubes except the blank.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization: Add 200 µL of 3% (v/v) sulfuric acid in anhydrous ethanol to the dried residue.

-

Cap the tube tightly and heat at 60°C for 60 minutes.

-

Cool the sample to room temperature. Add 500 µL of 5% sodium bicarbonate solution to neutralize the acid.

-

Add 500 µL of hexane, vortex for 1 minute, and centrifuge for 5 minutes.

-

Transfer the upper organic layer (hexane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

-

Transfer the dried extract to a GC vial insert and evaporate to dryness under nitrogen.

-

Reconstitute the final residue in 50 µL of ethyl acetate for GC-MS analysis.

Data and Results

GC-MS Instrumentation and Conditions

The analysis is performed on a gas chromatograph coupled to a single quadrupole mass spectrometer operating in Electron Ionization (EI) mode. Selected Ion Monitoring (SIM) is used for quantification to achieve high sensitivity.

| Table 1: GC-MS Operating Parameters | |

| Parameter | Condition |

| GC System | Agilent 7890B GC or equivalent |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL (Splitless mode) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Start at 80°C (hold 2 min), ramp to 200°C at 10°C/min, then to 280°C at 25°C/min (hold 3 min) |

| MS System | Agilent 5977A MSD or equivalent |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Mass Spectrometric Data

The quantification of diethyl succinate and its deuterated internal standard is based on their characteristic fragment ions. The mass spectrum of diethyl succinate shows prominent ions at m/z 129, 101, 73, and 55.[2] The ion at m/z 129, corresponding to the loss of an ethoxy group ([M-OC2H5]+), is typically chosen as the quantifier ion due to its high abundance and specificity.[1] The deuterated internal standard, Diethyl succinate-2,2,3,3-d4, has a mass shift of +4 Da. Its corresponding quantifier ion is therefore m/z 133.

| Table 2: Selected Ion Monitoring (SIM) Parameters | |||

| Analyte | Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Endogenous Analyte | Diethyl succinate | 129 | 101 |

| Internal Standard | Diethyl succinate-2,2,3,3-d4 | 133 | 105 |

Method Performance

A typical calibration curve is constructed by plotting the peak area ratio of the analyte (m/z 129) to the internal standard (m/z 133) against the concentration of the prepared standards. The method should demonstrate excellent linearity over the desired concentration range.

| Table 3: Representative Method Validation Data | |

| Parameter | Typical Value |

| Calibration Range | 1 - 100 µg/mL |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | ~0.2 µg/mL |

| Limit of Quantification (LOQ) | ~0.7 µg/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

Conclusion

This application note provides a detailed protocol for the sensitive and accurate quantification of succinic acid in human plasma. The method utilizes a stable isotope-labeled internal standard, Diethyl succinate-2,2,3,3-d4, and GC-MS in SIM mode to ensure reliability and robustness. The ethylation derivatization procedure effectively converts the non-volatile succinic acid into a form suitable for GC analysis. This methodology is well-suited for metabolomics research, clinical biomarker discovery, and drug development applications where precise measurement of key metabolites is critical.

References

Application Notes and Protocols for Quantitative Analysis Using Diethyl Succinate-2,2,3,3-d4

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl succinate-2,2,3,3-d4 is a deuterated stable isotope-labeled form of diethyl succinate. Stable isotope-labeled compounds are critical internal standards for quantitative analysis by mass spectrometry, offering high precision and accuracy by correcting for matrix effects and variations in sample processing.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of Diethyl succinate-2,2,3,3-d4 in quantitative analysis, primarily focusing on its role as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for metabolomics and its application in metabolic imaging.

Key Applications:

-

Internal Standard for Quantitative Mass Spectrometry: Diethyl succinate-2,2,3,3-d4 is an ideal internal standard for the quantification of succinic acid and its esters in various biological matrices such as plasma, serum, urine, and cell culture extracts.[6][7]

-

Metabolic Imaging: Hyperpolarized Diethyl succinate-2,2,3,3-d4 is utilized as a probe for in vivo real-time metabolic imaging of the Krebs cycle using Magnetic Resonance Imaging (MRI).[8][9][10]

Quantitative Analysis of Succinate by Isotope Dilution LC-MS/MS

This section details a protocol for the quantification of succinic acid in biological samples using a deuterated internal standard. While the protocol is based on the validated use of ¹³C₄-succinic acid, Diethyl succinate-2,2,3,3-d4 can be employed similarly, especially for the analysis of diethyl succinate or after hydrolysis to succinate-d4.[6][7]

Principle

The method is based on the principle of isotope dilution mass spectrometry, where a known amount of the isotopically labeled internal standard (Diethyl succinate-2,2,3,3-d4) is added to the sample at the beginning of the sample preparation process. The ratio of the endogenous analyte to the internal standard is then measured by LC-MS/MS. This ratio is used to calculate the concentration of the endogenous analyte, correcting for any losses during sample preparation and ionization suppression/enhancement during mass spectrometric analysis.[3]

Experimental Protocol

2.2.1. Materials and Reagents

-

Diethyl succinate-2,2,3,3-d4

-

Succinic acid standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex STRATA™ XL-A)[6][7]

-

Biological matrix (e.g., serum, plasma, cell lysate)

2.2.2. Sample Preparation

-

Spiking of Internal Standard: To 100 µL of the biological sample, add a known concentration of Diethyl succinate-2,2,3,3-d4 solution (e.g., 10 µL of a 1 mg/mL solution).

-

Protein Precipitation (for serum/plasma): Add 400 µL of ice-cold methanol to the sample, vortex for 30 seconds, and centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

-

Supernatant Collection: Transfer the supernatant to a new tube.

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2.2.3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[6]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate succinate from other matrix components. For example:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-7 min: 95% B

-

7-7.1 min: 95-5% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6]

-

Ionization Mode: Negative ESI.

-

MRM Transitions:

-

Succinic Acid: Precursor ion (m/z) 117.0 -> Product ion (m/z) 73.0

-

Succinic Acid-d4 (from hydrolyzed Diethyl succinate-2,2,3,3-d4): Precursor ion (m/z) 121.0 -> Product ion (m/z) 77.0 (Note: MRM transitions should be optimized for the specific instrument used.)

-

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of succinic acid and a fixed concentration of Diethyl succinate-2,2,3,3-d4.

-

Quantification: Plot the peak area ratio of succinic acid to Diethyl succinate-2,2,3,3-d4 against the concentration of the succinic acid standards to generate a calibration curve. The concentration of succinic acid in the samples is then determined from this curve.

Quantitative Data Summary

The following table presents a summary of the validation parameters for a similar LC-MS/MS method for succinic acid quantification, demonstrating the expected performance.[6][7]

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Linear Range | 1.0 - 135.5 µM |

| Within-Run Precision (CV%) | < 3.7% |